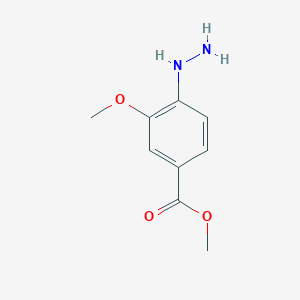

Methyl 4-hydrazinyl-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydrazinyl-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5-6(9(12)14-2)3-4-7(8)11-10/h3-5,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRXHYADHYXIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288362 | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952285-55-1 | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952285-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate

Executive Summary

Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic kinase inhibitors (e.g., indazoles, quinazolines) targeting EGFR and VEGFR pathways. Its reactivity is defined by the nucleophilic hydrazine moiety at the C4 position, which serves as a "warhead" for cyclization reactions.

This technical guide provides a comprehensive structural analysis, validated synthetic protocols, and spectroscopic data (NMR, IR, MS) necessary for the identification and quality control of this compound in drug development workflows.

Part 1: Structural Analysis & Synthetic Context

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The synthesis relies on an SNAr mechanism where hydrazine acts as the nucleophile, displacing a fluoride leaving group. The presence of the electron-withdrawing ester group at C1 activates the ring, facilitating substitution at the C4 position.

Reaction Scheme:

-

Precursor: Methyl 4-fluoro-3-methoxybenzoate (CAS: 452-84-6)

-

Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Solvent: Ethanol or THF (Reflux)

Workflow Visualization

The following diagram outlines the critical path from raw material to isolated intermediate, highlighting key process controls.

Figure 1: Synthetic workflow for the conversion of fluoro-benzoate to hydrazine derivative via SNAr.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d₆ is diagnostic. The substitution of the electronegative Fluorine with the electron-donating Hydrazine group causes a distinct upfield shift of the ortho proton (H-5).

Solvent: DMSO-d₆ (Required to stabilize and visualize exchangeable -NH protons). **Frequency

Methyl 4-hydrazinyl-3-methoxybenzoate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Methyl 4-hydrazinyl-3-methoxybenzoate, a substituted phenylhydrazine, represents a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique structural features, including a reactive hydrazine moiety and a decorated benzene ring, provide a fertile ground for the construction of privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of Methyl 4-hydrazinyl-3-methoxybenzoate as a pivotal starting material. We will delve into detailed, field-proven protocols for its preparation and subsequent derivatization into key pharmacophores such as hydrazones and pyrazoles. Furthermore, this guide will explore the causal relationships behind experimental choices and highlight the role of this scaffold in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.

Introduction: The Strategic Importance of the Hydrazine Moiety in Medicinal Chemistry

The hydrazine functional group is a cornerstone in the synthesis of a multitude of heterocyclic systems that form the core of many approved drugs and clinical candidates. Its nucleophilic nature allows for facile reactions with carbonyl compounds and other electrophiles, leading to the formation of stable and biologically active molecules. Phenylhydrazines, in particular, serve as key precursors to indoles (via the Fischer indole synthesis), pyrazoles, and a variety of other nitrogen-containing heterocycles.

Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1, Molecular Weight: 196.21 g/mol ) is a particularly interesting starting material due to the electronic and steric properties conferred by its substituents.[1][2] The methoxy and methyl ester groups modulate the reactivity of the aromatic ring and provide additional points for functionalization or interaction with biological targets. This guide will illuminate the pathways to harness the synthetic potential of this valuable, yet under-documented, building block.

Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate: A Reliable Two-Step Approach

While a direct, one-pot synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate from a readily available precursor is not extensively documented in peer-reviewed literature, a robust and logical two-step synthetic route can be employed, starting from the corresponding aniline derivative, Methyl 4-amino-3-methoxybenzoate. This method relies on the classical and well-established reactions of diazotization followed by reduction.

Conceptual Workflow of the Synthesis

The overall synthetic strategy is depicted below. The process begins with the conversion of the primary aromatic amine of Methyl 4-amino-3-methoxybenzoate into a diazonium salt. This is a pivotal intermediate that is then reduced to the desired hydrazine.

Sources

Technical Whitepaper: Synthesis, Applications, and Sourcing of Methyl 4-Hydrazinyl-3-Methoxybenzoate

Executive Summary

In modern drug discovery, functionalized arylhydrazines serve as indispensable building blocks for the construction of complex heterocyclic scaffolds. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a highly specialized intermediate utilized primarily in the synthesis of pyrazole, pyrazolopyrimidine, and purine derivatives. Its unique substitution pattern—an electron-donating methoxy group paired with an electron-withdrawing methyl ester—provides precise electronic tuning for regioselective cyclization reactions. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and its critical role in developing Ubiquitin-Specific-Processing Protease 1 (USP1) inhibitors for targeted oncology[1].

Physicochemical Profiling

Understanding the baseline properties of this compound is critical for predicting its behavior in solution and optimizing downstream reaction conditions. The hydrazine moiety is highly polar and nucleophilic, while the ester group provides a vector for further functionalization (e.g., saponification or amidation) after the core heterocycle is built.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | Methyl 4-hydrazinyl-3-methoxybenzoate |

| CAS Registry Number | 952285-55-1 |

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.20 g/mol |

| Precursor CAS | 41608-64-4 (Methyl 4-amino-3-methoxybenzoate) |

| Structural Class | Arylhydrazine / Benzoate Ester |

Mechanistic Synthesis Workflow

The synthesis of methyl 4-hydrazinyl-3-methoxybenzoate relies on the classical diazotization of a primary aromatic amine, followed by chemoselective reduction. The starting material,2, undergoes a transformation where the amine is converted into a transient diazonium salt before being reduced to the target hydrazine[2].

Fig 1: Two-step mechanistic synthesis of methyl 4-hydrazinyl-3-methoxybenzoate via diazotization.

Experimental Protocol: Synthesis and Isolation

The following protocol is adapted from validated pharmaceutical patent literature (1)[1]. It is designed as a self-validating system, ensuring that structural integrity is maintained throughout the workflow.

Step 1: Diazotization of the Primary Amine

-

Action: Dissolve 5.0 g (27.6 mmol) of methyl 4-amino-3-methoxybenzoate in 55 mL of concentrated HCl. Cool the mixture strictly to -10 °C. Add dropwise an aqueous solution of NaNO₂ (1.99 g, 29.0 mmol) in 5 mL of water.

-

Causality & Mechanism: The highly acidic environment protonates the amine, while NaNO₂ generates nitrosonium ions (

) in situ. Maintaining the temperature at -10 °C is an absolute critical parameter; diazonium salts are highly unstable. If the temperature rises, the intermediate will violently decompose via the loss of nitrogen gas (

Step 2: Chemoselective Reduction

-

Action: To the cold diazonium mixture, add dropwise a solution of SnCl₂ (26.0 g, 138 mmol) dissolved in 35 mL of concentrated HCl. Stir the reaction for 2 hours.

-

Causality & Mechanism: Stannous chloride (SnCl₂) acts as a mild, chemoselective reducing agent. It donates electrons specifically to the diazonium nitrogen, reducing it to a hydrazine without cleaving the methoxy ether or reducing the methyl ester. The excess HCl ensures the resulting hydrazine remains protonated as a hydrochloride salt, preventing premature oxidation by ambient air.

Step 3: Self-Validating Isolation Mechanism

-

Action: Monitor reaction completion via Thin Layer Chromatography (TLC). Filter the resulting solid and dry under reduced pressure. Wash the crude solid vigorously with 50 mL of diethyl ether, filter, and dry again to afford the crude title compound (approx. 8.0 g yield as a salt).

-

Causality & Mechanism: This step acts as a built-in quality control mechanism. The target hydrazine hydrochloride salt is highly polar and completely insoluble in diethyl ether. Washing with ether selectively dissolves and strips away non-polar organic impurities, unreacted starting materials, and phenolic degradation products. If a solid remains after the ether wash, it inherently validates the successful formation of the polar salt, bypassing the immediate need for column chromatography.

Applications in Drug Discovery: USP1 Inhibition

Methyl 4-hydrazinyl-3-methoxybenzoate is a cornerstone in the synthesis of USP1 inhibitors. USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage response. Inhibiting USP1 is a highly sought-after strategy for treating cancers with p53 mutations or elevated RAD18 levels, including Non-Small Cell Lung Cancer (NSCLC), ovarian cancer, and triple-negative breast cancer[1].

In a typical drug discovery workflow, the hydrazine building block is reacted with a 1,3-diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) in ethanol at 90 °C. The nucleophilic hydrazine attacks the dielectrophile, driving a regioselective cyclization that yields a functionalized pyrazole core. This core is subsequently elaborated into pyrazolopyrimidines that bind directly to the catalytic domain of the USP1 enzyme.

Fig 2: Downstream application of the target compound in USP1 inhibitor drug discovery workflows.

Commercial Sourcing & Quality Control (QC) Standards

For scale-up and advanced preclinical testing, sourcing high-purity methyl 4-hydrazinyl-3-methoxybenzoate is paramount. Trace amounts of unreacted aniline precursor can act as a poison in downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) used to elaborate the heterocycle.

Table 2: Verified Commercial Suppliers

| Supplier | Region | Product Code / Grade |

| Sigma-Aldrich | Global | |

| ChemPUR Feinchemikalien | Europe (Germany) | 952285-55-1 / 95% |

| SuZhou ShiYa Biopharmaceuticals | Asia (China) | WX191647 / Technical Grade[3][4] |

| ChemSigma | Global | 81362740 / Technical Grade[5] |

QC Recommendation: Upon receipt from commercial vendors, it is highly recommended to verify purity via LC-MS and ¹H-NMR (400 MHz, DMSO-d6), specifically looking for the absence of the primary amine protons and the presence of the distinct hydrazine broad singlets near

References

- Google Patents (US20210115049A1) - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.

-

PubChem (NIH) - Methyl 4-amino-3-methoxybenzoate (CID 602411). URL:[Link]

Sources

- 1. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

- 2. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) CAS#: 952285-55-1 [m.chemicalbook.com]

- 4. METHYL-4-IODO-3-METHOXY BENZOATE | 35387-92-9 [chemicalbook.com]

- 5. 952285-55-1 METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) [chemsigma.com]

"literature review of Methyl 4-hydrazinyl-3-methoxybenzoate and its analogs"

The following technical guide provides an in-depth review of Methyl 4-hydrazinyl-3-methoxybenzoate , a specialized heterocyclic building block.

Strategic Applications in Indazole Synthesis and Kinase Inhibitor Design

Executive Summary

Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a high-value pharmacophore precursor used primarily in the synthesis of fused nitrogen heterocycles. Its structural dual-functionality—combining a nucleophilic hydrazine tail with an electrophilic ester head—makes it an ideal "linchpin" for constructing indazole , quinazoline , and pyrazolopyrimidine scaffolds.

Recent patent literature identifies this compound as a critical intermediate in the development of USP1 (Ubiquitin-Specific Protease 1) inhibitors and FLT3 kinase inhibitors , positioning it as a key reagent in oncology pipelines targeting DNA damage response (DDR) pathways.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 4-hydrazinyl-3-methoxybenzoate |

| CAS Number | 952285-55-1 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| Key Functional Groups | Methyl Ester (C-1), Methoxy (C-3), Hydrazine (C-4) |

| Reactivity Class | Bidentate Nucleophile (Hydrazine) / Electrophile (Ester) |

Synthesis & Manufacturing

The industrial synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate typically proceeds via Nucleophilic Aromatic Substitution (S

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the standard manufacturing route starting from the fluoro-analog.

Figure 1: S

Validated Experimental Protocol

Objective: Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate on a 10g scale.

Reagents:

-

Methyl 4-fluoro-3-methoxybenzoate (1.0 eq)

-

Hydrazine monohydrate (3.0 - 5.0 eq)

-

Ethanol (absolute) or Methanol

-

Tetrahydrofuran (THF) (optional co-solvent)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 4-fluoro-3-methoxybenzoate (10.0 g) and Ethanol (100 mL). Stir until fully dissolved.

-

Addition: Add Hydrazine monohydrate (8.0 mL, ~3.0 eq) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (80°C) and maintain for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting fluoride.

-

Work-up: Cool the mixture to 0°C. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove excess hydrazine.

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Validation: Confirm identity via

H NMR (distinct disappearance of aromatic F-coupling and appearance of hydrazine -NH-NH

Synthetic Utility: The Indazole Gateway

The primary utility of this compound lies in its ability to form 1H-indazoles . The hydrazine moiety reacts with aldehydes to form hydrazones, which then undergo intramolecular cyclization (oxidative or metal-catalyzed) to close the pyrazole ring.

Mechanism of Action: Indazole Formation

This workflow is critical for generating libraries of kinase inhibitors.

Figure 2: Conversion of the hydrazine precursor into the bioactive indazole core.

Medicinal Chemistry Applications

USP1 Inhibitors (Oncology)

Recent patent disclosures (e.g., WO2020132269A1 ) highlight the use of Methyl 4-hydrazinyl-3-methoxybenzoate in synthesizing substituted pyrazolopyrimidines .

-

Target: Ubiquitin-Specific Protease 1 (USP1).

-

Mechanism: USP1 promotes DNA repair; inhibiting it sensitizes tumor cells to PARP inhibitors.

-

Chemistry: The hydrazine reacts with 1,3-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) to form a pyrazole ring, which is subsequently fused to a pyrimidine system.

FLT3 & FGFR Kinase Inhibitors

The resulting indazole-6-carboxylate motif is a privileged scaffold in kinase inhibition.

-

Binding Mode: The indazole nitrogen pairs often bind to the hinge region of the kinase ATP-pocket.[1]

-

SAR Logic: The C-6 ester (derived from the starting material) projects into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via amide coupling.

Analogs & Structure-Activity Relationship (SAR)

Selecting the right building block controls the electronic properties of the final drug candidate.

| Analog Name | Structure Difference | Synthetic Consequence |

| Methyl 4-hydrazinyl-3-methoxybenzoate | 3-OMe | Electron-donating; increases solubility; metabolic "soft spot" (O-demethylation). |

| Methyl 4-hydrazinylbenzoate | No 3-sub | Standard reactivity; lower solubility; "baseline" scaffold. |

| Methyl 4-hydrazinyl-3-chlorobenzoate | 3-Cl | Electron-withdrawing; deactivates ring; enhances metabolic stability (blocks oxidation). |

| Methyl 4-hydrazinyl-3-nitrobenzoate | 3-NO | Highly reactive precursor; nitro group can be reduced to amine for further cyclization (e.g., to benzimidazoles). |

References

- Patent: Substituted Pyrazolopyrimidines as USP1 Inhibitors.

-

Synthesis of Indazoles via Copper-Catalyzed Cycliz

- Source:Journal of Organic Chemistry (2013).

- Context: General methodology for converting aryl hydrazines to indazoles.

-

URL:[Link]

-

Design of FLT3 Inhibitors containing Indazole Scaffolds.

- Source:European Journal of Medicinal Chemistry (via NIH/PMC).

- Context: SAR studies utilizing methyl indazole-6-carboxylates derived

-

URL:[Link]

-

Chemical Profile: Methyl 4-fluoro-3-methoxybenzoate (Precursor). [2]

- Source: PubChem CID 214822-96-5.

- Context: Physical data on the starting m

-

URL:[Link]

Sources

Technical Whitepaper: Biological Potential and Synthetic Utility of Methyl 4-hydrazinyl-3-methoxybenzoate

Executive Summary

Methyl 4-hydrazinyl-3-methoxybenzoate (CAS 952285-55-1) represents a high-value "privileged structure" in medicinal chemistry. While often categorized simply as a synthetic intermediate, its structural architecture combines a reactive hydrazine pharmacophore with an electron-rich methoxy-benzoate core. This unique electronic profile grants it dual utility:

-

Direct Biological Potential: As a reducing agent with potential antioxidant and enzyme-inhibitory properties (e.g., MAO inhibition).[1]

-

Synthetic Scaffold: It serves as a critical precursor for indazoles and pyrazoles , structural motifs ubiquitous in modern kinase inhibitors (e.g., targeting USP1, VEGFR).[1]

This guide dissects the compound's reactivity, predicted biological activities, and its role as a linchpin in the synthesis of next-generation therapeutics.[1]

Chemical Profile & Reactivity[2][3][4]

Structural Analysis

The molecule consists of a benzoate ester core substituted with a methoxy group at the meta position and a hydrazine moiety at the para position.[1]

-

Hydrazine Group (-NHNH₂): The primary site of reactivity. It acts as a potent nucleophile (specifically the terminal nitrogen) and a reducing agent.[1] It is the "warhead" for forming hydrazones or heterocycles.

-

Methoxy Group (-OCH₃): An electron-donating group (EDG). It increases the electron density of the aromatic ring, enhancing the nucleophilicity of the hydrazine and potentially stabilizing radical species in antioxidant pathways.[1]

-

Methyl Ester (-COOCH₃): Provides lipophilicity for cell permeability and serves as a handle for further elaboration (e.g., hydrolysis to acid, conversion to amides).[1]

Stability & Handling

-

Oxidation Sensitivity: Hydrazines are susceptible to air oxidation.[1] This compound should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation to azo compounds or tars.

-

Toxicity: Like many hydrazines, it should be handled as a potential genotoxin.[1] Use full PPE and handle in a fume hood.

Biological Activity: Direct & Derived[3][4]

While direct clinical data on the parent ester is limited, its pharmacophore aligns with several established bioactive classes.[1]

Antioxidant Activity (Radical Scavenging)

Hydrazine derivatives of benzoic acid have demonstrated significant antioxidant capacity, often exceeding standard controls like BHA (Butylated hydroxyanisole).[1]

-

Mechanism: The hydrazine group can donate hydrogen atoms to neutralize free radicals (DPPH, ABTS).[1]

-

Methoxy Effect: The 3-methoxy group stabilizes the resulting phenoxyl/hydrazyl radical via resonance and inductive donation, theoretically lowering the bond dissociation energy (BDE) of the N-H bond.[1]

-

Reference: Studies on 4-hydrazinobenzoic acid derivatives confirm that electron-donating substitutions (like methoxy) enhance radical scavenging efficacy [1].

Enzyme Inhibition (MAO & Kinases)[1]

-

Monoamine Oxidase (MAO) Inhibition: Historically, hydrazine derivatives (e.g., phenelzine) are potent MAO inhibitors.[1] The structural similarity suggests Methyl 4-hydrazinyl-3-methoxybenzoate could act as a reversible or irreversible inhibitor of MAO enzymes, modulating neurotransmitter levels.

-

Kinase Inhibitor Precursor (USP1/UAF1): The most significant pharmaceutical application is its conversion into pyrazolo[1,5-a]pyrimidines and indazoles .[1] These scaffolds are potent inhibitors of Ubiquitin-Specific Protease 1 (USP1), a target for cancer therapy (DNA damage repair pathways) [2].[1]

Synthetic Versatility: The "Indazole Route"[1]

The true power of this compound lies in its ability to cyclize. The interaction between the hydrazine and adjacent electrophiles allows for the rapid construction of nitrogen-rich heterocycles.

Visualization of Synthetic Pathways[1]

Figure 1: The central role of Methyl 4-hydrazinyl-3-methoxybenzoate in accessing diverse bioactive scaffolds.

Experimental Protocols

Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate

Note: If not purchasing commercially, this standard protocol yields high purity.

Reagents: Methyl 4-amino-3-methoxybenzoate, Sodium Nitrite (

-

Diazotization: Dissolve 10 mmol of the aniline precursor in 20 mL of concentrated HCl. Cool to -5°C in an ice-salt bath. Dropwise add a solution of

(1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min. -

Reduction: Prepare a solution of

(2.5 eq) in concentrated HCl at 0°C. Add the diazonium salt solution to the tin solution dropwise with vigorous stirring. -

Isolation: Allow the mixture to warm to room temperature (precipitate forms). Filter the hydrazine hydrochloride salt.

-

Free Base Liberation: Suspend the salt in ethyl acetate and treat with saturated

until basic. Separate the organic layer, dry over -

Validation:

Protocol: Synthesis of Bioactive Hydrazones (Antimicrobial Screen)

Objective: Synthesize a library of hydrazones to screen for antimicrobial activity (MIC).

-

Reaction: Dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (1 mmol) in Ethanol (5 mL). Add the target aldehyde (e.g., 4-nitrobenzaldehyde for antibiotic potential) (1 mmol).[1]

-

Catalysis: Add 2 drops of Glacial Acetic Acid.

-

Conditions: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Cool to room temperature. The hydrazone often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Data Summary: Predicted vs. Observed Properties[2]

| Property | Value / Description | Significance |

| Molecular Weight | 196.20 g/mol | Fragment-like, ideal for lead optimization. |

| LogP (Predicted) | ~1.5 - 1.8 | Good membrane permeability. |

| H-Bond Donors | 2 (-NH-NH2) | Critical for active site binding (e.g., Kinase hinge region). |

| H-Bond Acceptors | 4 (Esters, Methoxy, N) | Facilitates solubility and target interaction.[1] |

| Primary Utility | Indazole Synthesis | Precursor for USP1 inhibitors (Cancer).[1] |

| Secondary Utility | Antioxidant | Radical scavenging via N-H bond homolysis.[1] |

References

-

Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. Source: ACS Omega (2021).[1] Context: Establishes the antioxidant mechanism of hydrazine-benzoates and the positive effect of electron-donating substitutions. URL:[Link][1]

- Substituted Pyrazolopyrimidines and Purines as USP1 Inhibitors.

-

Biological Activities of Hydrazone Derivatives. Source: Molecules (MDPI).[1] Context: Reviews the antimicrobial and anticancer activity of hydrazone derivatives formed from hydrazine precursors. URL:[Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Hydrazone Synthesis Using Methyl 4-hydrazinyl-3-methoxybenzoate

Abstract & Strategic Value

Methyl 4-hydrazinyl-3-methoxybenzoate is a privileged scaffold in medicinal chemistry, combining a reactive hydrazine nucleophile with a benzoate ester core. This dual-functionality allows for the rapid generation of hydrazone libraries (via the hydrazine tail) while retaining a handle for further diversification or bioconjugation (via the methyl ester head).

This guide provides optimized protocols for coupling this specific hydrazine with diverse aldehydes/ketones. Unlike simple phenylhydrazine, the presence of the para-ester (electron-withdrawing) and ortho-methoxy (electron-donating/steric) groups creates a unique electronic "push-pull" system that requires specific pH and solvent tuning for maximal yield.

Key Applications:

-

Kinase Inhibitor Discovery: The benzoylhydrazone motif mimics the ATP-binding hinge region.

-

Dynamic Combinatorial Chemistry (DCC): Reversible hydrazone formation for target-templated synthesis.

-

Fluorescent Labeling: Conjugation to aldehyde-tagged biomolecules.

Chemical Basis & Mechanism[1][2][3][4]

Electronic Considerations

The reactivity of Methyl 4-hydrazinyl-3-methoxybenzoate is governed by two competing factors:

-

Deactivation (Inductive): The methyl ester at the C1 position is electron-withdrawing, reducing the electron density on the terminal hydrazine nitrogens (

). This makes the molecule less nucleophilic than unsubstituted phenylhydrazine. -

Activation & Stabilization (Resonance/Steric): The C3-methoxy group donates electron density via resonance, partially restoring nucleophilicity. Crucially, it can form a weak intramolecular hydrogen bond with the hydrazine protons, pre-organizing the molecule for attack.

Reaction Mechanism (Acid Catalysis)

The formation of the hydrazone proceeds via a nucleophilic attack followed by an acid-catalyzed dehydration.[1]

Critical Insight: At neutral pH, the rate-limiting step is the dehydration of the carbinolamine intermediate. At low pH (<3), the hydrazine becomes protonated (non-nucleophilic). Therefore, pH 4.5–5.0 is the "Goldilocks zone" for this specific reagent.

Figure 1: Mechanistic pathway for hydrazone formation highlighting the critical acid-catalyzed dehydration step.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Stable aldehydes, gram-scale synthesis, and generating analytical standards.

Reagents:

-

Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)

-

Aldehyde/Ketone substrate (1.1 equiv)[2]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 4-hydrazinyl-3-methoxybenzoate in 10 mL of absolute EtOH.

-

Note: If solubility is poor, mild heating (40°C) or adding 10% DMSO is permissible.

-

-

Activation: Add 3–5 drops of Glacial Acetic Acid. Check pH (wet pH paper); aim for ~pH 4–5.

-

Addition: Add 1.1 mmol of the aldehyde substrate dropwise.

-

Reaction: Reflux the mixture at 78°C (EtOH boiling point) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The hydrazine starting material is polar and fluorescent; the hydrazone product is usually less polar and often colored (yellow/orange).

-

-

Workup (Precipitation):

-

Cool the reaction to room temperature (RT).

-

Place the flask in an ice bath for 30 minutes.

-

Scenario A (Solid forms): Filter the precipitate, wash with cold EtOH (2 x 5 mL), and dry under vacuum.

-

Scenario B (No solid): Evaporate solvent to 20% volume, add cold water, and scratch the glass to induce crystallization.

-

-

Purification: Recrystallization from hot EtOH is preferred over column chromatography to avoid hydrolysis on acidic silica.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sterically hindered ketones, and electron-rich aldehydes.

Parameters:

-

Solvent: Ethanol (2 mL per 0.5 mmol scale)

-

Catalyst: 1 drop conc. HCl or 5 drops AcOH

-

Power: Dynamic (maintain temp)

-

Temp: 80–100°C

-

Time: 5–15 minutes

Procedure: Combine reagents in a microwave-safe vial. Irradiate at 100°C for 10 minutes. Cool to RT. If precipitate forms, filter. If not, dilute with water to crash out the product. This method typically improves yields by 10–20% for this specific benzoate scaffold due to efficient energy transfer to the polar ester/methoxy groups.

Visualization of Workflow

Figure 2: Decision tree for the synthesis and purification of benzoate hydrazones.

Characterization & Data Interpretation

To validate the synthesis, look for these specific spectral signatures. The E-isomer is typically the thermodynamic product.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | CH=N (Imine proton): The most characteristic signal. Shifts downfield if the aldehyde has electron-withdrawing groups. | |

| 1H NMR | NH (Hydrazone amine): Broad singlet. Disappears with | |

| 1H NMR | COOMe & OMe: Two distinct singlets for the ester and methoxy methyls. | |

| IR | 1600 – 1620 cm | C=N Stretch: Strong intensity. |

| IR | 3200 – 3300 cm | N-H Stretch: Often broad. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | pH too low (protonated hydrazine) or too high (no catalysis). | Adjust pH to 4–5 using Acetate buffer. |

| Oiling Out | Product is lipophilic or solvent is too non-polar. | Add water dropwise to the hot ethanolic solution until turbid, then cool slowly. |

| Hydrolysis on Column | Silica gel is slightly acidic. | Pre-treat silica with 1% Triethylamine (TEA) or use neutral alumina. |

| Multiple Spots (TLC) | E/Z Isomerization. | This is common.[3][4] Isomers often equilibrate to the stable E-form upon recrystallization. |

References

-

Kool, E. T., et al. (2013). "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Bioconjugate Chemistry. Link

-

BenchChem Technical Guides. (2025). "The Fundamental Chemistry of Hydrazone Bond Formation." Link

-

Rollas, S., & Küçükgüzel, Ş.[5][6] G. (2007).[5] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939. Link

-

Popiołek, Ł., et al. (2024). "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of Iodobenzoic Acid." International Journal of Molecular Sciences. Link

-

Sigma-Aldrich. "Methyl 4-hydrazinyl-3-methoxybenzoate Product Page." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 4-hydrazinyl-3-methoxybenzoate in the Synthesis of Heterocyclic Therapeutics

Executive Summary

Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a highly versatile, bifunctional aryl hydrazine building block widely utilized in the pharmaceutical industry for the construction of complex heterocyclic scaffolds[1]. Featuring a nucleophilic hydrazine moiety, an electron-donating 3-methoxy group, and an electron-withdrawing 4-methyl ester, this compound offers exceptional regiocontrol in cyclization reactions. It is a critical intermediate in the synthesis of pyrazole-based ubiquitin-specific-processing protease 1 (USP1) inhibitors for oncology[2], as well as highly substituted indole cores for APOL1 inhibitors[3].

This application note details the physicochemical properties, mechanistic reactivity, and validated protocols for deploying this compound in advanced heterocyclic synthesis.

Physicochemical & Structural Profiling

To ensure reproducibility and proper handling, the fundamental properties of the building block are summarized below[1],[4].

| Property | Value | Synthetic Significance |

| CAS Number | 952285-55-1 | Unique identifier for sourcing and compliance. |

| Molecular Formula | C₉H₁₂N₂O₃ | - |

| Molecular Weight | 196.20 g/mol | Essential for precise stoichiometric calculations. |

| Appearance | Solid / Powder | Facilitates easy weighing and handling. |

| Key Functional Groups | Aryl hydrazine, Methoxy, Methyl ester | Enables dual-nucleophilic attack, electronic tuning, and late-stage functionalization. |

Mechanistic Insights: The Power of Substitution Patterns

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply following a protocol. The reactivity of Methyl 4-hydrazinyl-3-methoxybenzoate is governed by two primary factors:

-

Nucleophilic Differentiation : The hydrazine group consists of a primary amine (–NH₂) and a secondary amine (–NH–Ar). The primary amine is significantly more nucleophilic. When reacted with an asymmetric 1,3-dicarbonyl, the primary amine will selectively attack the most electrophilic carbonyl carbon, dictating the orientation of the resulting pyrazole ring[2].

-

Absolute Regiocontrol via Steric Blocking : In[3,3]-sigmatropic rearrangements (such as the Fischer Indole Synthesis), meta-substituted aryl hydrazines typically yield an intractable mixture of 4- and 6-substituted indoles. However, the 3-methoxy group in this compound occupies one of the two ortho positions relative to the hydrazine. This steric and electronic block forces the rearrangement to occur exclusively at the C5 position, yielding a single, isomerically pure 5,7-disubstituted indole derivative[3].

Application I: Regioselective Synthesis of Pyrazole-Based USP1 Inhibitors

Context & Causality

Inhibitors of the USP1/UAF1 complex are critical for disrupting DNA damage repair pathways in cancers, such as non-small cell lung cancer (NSCLC) and BRCA-mutated breast cancer[2]. The synthesis of these inhibitors relies on forming a specific pyrazole intermediate: Methyl 3-methoxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate [4].

When reacting Methyl 4-hydrazinyl-3-methoxybenzoate with 1,1,1-trifluoropentane-2,4-dione, the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group renders its adjacent carbonyl highly electrophilic. The primary –NH₂ of the hydrazine selectively attacks this carbonyl first, ensuring the –CF₃ group is positioned at C3 of the final pyrazole ring, while the methyl group is positioned at C5[4].

Experimental Protocol

Self-Validating Workflow adapted from patent literature[2],[4].

-

Preparation : In an oven-dried round-bottom flask, dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (2.0 g, 12.98 mmol, 1.0 eq) in anhydrous ethanol (20 mL).

-

Addition : Add 1,1,1-trifluoropentane-2,4-dione (6.09 g, 25.97 mmol, 2.0 eq) to the stirred solution at room temperature.

-

Cyclization : Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours.

-

Monitoring : Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazine spot indicates completion.

-

Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess dicarbonyl.

-

Purification : Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0–30% Ethyl Acetate in Hexanes to afford the pure pyrazole intermediate.

Workflow and regioselective mechanism for pyrazole USP1 inhibitor intermediate synthesis.

Application II: Absolute Regiocontrol in Fischer Indole Synthesis

Context & Causality

Indole architectures are privileged scaffolds in drug discovery, notably in the development of APOL1 inhibitors for kidney diseases[3]. Utilizing Methyl 4-hydrazinyl-3-methoxybenzoate in a Fischer Indole Synthesis with a ketone guarantees the formation of a 7-methoxy-1H-indole-5-carboxylate derivative. The use of Lewis acids (like ZnCl₂) in combination with Brønsted acids (Acetic Acid) facilitates the challenging tautomerization and subsequent [3,3]-sigmatropic rearrangement[3].

Experimental Protocol

Standardized protocol for indole core construction[3].

-

Hydrazone Formation : Combine Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 eq) and the target ketone (1.1 eq) in glacial acetic acid (0.5 M concentration).

-

Catalysis : Add anhydrous Zinc Chloride (ZnCl₂, 2.0 eq) to the stirring mixture.

-

Thermal Rearrangement : Heat the reaction to 80–110 °C (depending on ketone volatility) for 12–18 hours under an inert nitrogen atmosphere.

-

Monitoring : Track the consumption of the hydrazone intermediate via LC-MS. The target indole will exhibit a mass shift of [M - NH₃].

-

Quenching & Extraction : Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Fischer Indole Synthesis pathway demonstrating absolute regiocontrol via C3-methoxy blocking.

Comparative Reaction Parameters

To aid in experimental planning, the quantitative and stoichiometric parameters for both methodologies are summarized below:

| Parameter | Pyrazole Synthesis (USP1) | Fischer Indole Synthesis (APOL1) |

| Electrophile | 1,1,1-Trifluoropentane-2,4-dione (2.0 eq) | Substituted Ketone (1.1 eq) |

| Catalyst/Additive | None (Thermal condensation) | ZnCl₂ (2.0 eq) / Glacial Acetic Acid |

| Solvent | Ethanol | Acetic Acid |

| Temperature | 90 °C (Reflux) | 80–110 °C (Reflux) |

| Reaction Time | 16 hours | 12–18 hours |

| Primary Regiocontrol | Electrophilic differentiation by –CF₃ | Steric/Electronic blocking by 3-methoxy |

Analytical Characterization & Validation

Successful synthesis utilizing Methyl 4-hydrazinyl-3-methoxybenzoate should be validated using the following analytical techniques:

-

LC-MS (ESI+) : Confirm the molecular ion peak [M+H]⁺. For the pyrazole intermediate, expect m/z 423[4].

-

¹H-NMR (300/400 MHz, CDCl₃ or DMSO-d₆) : Verify the disappearance of the distinct hydrazine protons (broad singlets) and the appearance of the heterocyclic ring protons (e.g., the pyrazole C4-H singlet around δ 6.44 ppm)[4]. The retention of the methoxy singlet (~δ 3.88–4.15 ppm) and methyl ester singlet is critical to confirm the integrity of the functional handles.

References

- Google Patents. "US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".

- Google Patents. "WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".

- Google Patents. "US11618746B2 - Inhibitors of APOL1 and methods of using same".

Sources

- 1. methyl 4-hydrazinyl-3-methoxybenzoate | 952285-55-1 [sigmaaldrich.com]

- 2. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

- 3. US11618746B2 - Inhibitors of APOL1 and methods of using same - Google Patents [patents.google.com]

- 4. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

The Hydrazinyl Moiety as a Cornerstone for Medicinal Innovation: Application Notes and Protocols for Methyl 4-hydrazinyl-3-methoxybenzoate

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of chemical entities, those possessing the hydrazinyl functional group have consistently demonstrated remarkable versatility and pharmacological relevance. This guide provides an in-depth exploration of Methyl 4-hydrazinyl-3-methoxybenzoate , a key building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic and structural features make it an invaluable starting material for constructing complex heterocyclic systems and other derivatives with significant potential in medicinal chemistry.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its application. We will delve into the synthetic utility of this compound, highlighting its role in the generation of novel chemical entities with a wide spectrum of biological activities.

Part 1: Strategic Importance in Medicinal Chemistry

Methyl 4-hydrazinyl-3-methoxybenzoate is a trifunctional molecule, possessing a hydrazinyl group, a methoxy group, and a methyl ester. This strategic combination of functional groups provides a versatile platform for a multitude of chemical transformations. The nucleophilic hydrazinyl moiety is particularly reactive and serves as a linchpin for the construction of various heterocyclic rings, such as pyrazoles, which are known to exhibit a broad range of biological activities including anti-inflammatory, antibacterial, and antitumor effects[1].

The presence of the methoxy and methyl ester groups on the phenyl ring allows for further derivatization and modulation of the physicochemical properties of the resulting molecules. These properties, such as solubility, lipophilicity, and metabolic stability, are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the methoxy group can influence the conformation of the molecule and its interactions with biological targets[2].

Part 2: Synthesis and Characterization

The synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate is typically achieved through the nucleophilic substitution of a suitable precursor with hydrazine hydrate. A common starting material is a methyl benzoate derivative with a leaving group at the 4-position, such as a halogen. Alternatively, and more commonly for analogous compounds, it can be prepared from the corresponding nitro compound by reduction and subsequent diazotization and reduction, or from the corresponding aniline. For the purpose of this guide, a generalized protocol based on the reaction of a related compound, methyl 4-methoxybenzoate, with hydrazine hydrate is presented[3].

Protocol 1: Synthesis of Benzohydrazides from Methyl Benzoate Esters

This protocol describes a general method for the synthesis of benzohydrazides from their corresponding methyl esters, which is a key step in forming hydrazinyl-containing compounds.

Materials:

-

Methyl 4-amino-3-methoxybenzoate (or a suitable precursor)

-

Hydrazine hydrate (80% solution)

-

Methanol or Ethanol

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting methyl benzoate ester in a minimal amount of methanol or ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up: After the reaction is complete, the excess hydrazine and solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure hydrazide derivative.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-hydrazinyl-3-methoxybenzoate | C9H12N2O3 | 196.21 | 952285-55-1[4][5] |

Part 3: Application in the Synthesis of Bioactive Molecules

The primary application of Methyl 4-hydrazinyl-3-methoxybenzoate in medicinal chemistry is as a precursor for the synthesis of hydrazones and various heterocyclic compounds. These derivatives have shown promise in a range of therapeutic areas.

Application Note 1: Synthesis of Hydrazone Derivatives as Potential Therapeutic Agents

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are readily synthesized by the condensation of hydrazines with aldehydes or ketones. Hydrazones derived from substituted benzohydrazides have been reported to possess a wide array of biological activities, including antiglycation, antimicrobial, and anticancer effects[3][6][7]. The vanillin-derived hydrazones, which are structurally related to the title compound, have also been synthesized and evaluated for their antimicrobial activities[8].

This protocol outlines the synthesis of hydrazones from a benzohydrazide and an aldehyde or ketone.

Materials:

-

Methyl 4-hydrazinyl-3-methoxybenzoate (or the corresponding hydrazide)

-

Aldehyde or Ketone of interest

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve equimolar amounts of the hydrazide and the desired aldehyde or ketone in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: The mixture is then refluxed for a period of 2 to 8 hours, with the reaction progress monitored by TLC[9].

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

-

Purification: The crude hydrazone is washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure product[9].

Caption: Workflow for the synthesis of hydrazone derivatives.

Application Note 2: Building Blocks for Heterocyclic Scaffolds

The hydrazinyl group is a key synthon for the construction of nitrogen-containing heterocycles. For instance, reaction with β-diketones can lead to the formation of pyrazole derivatives, which are prevalent in many marketed drugs[1]. The ability to readily form these stable ring systems makes Methyl 4-hydrazinyl-3-methoxybenzoate a valuable starting material for generating libraries of diverse compounds for high-throughput screening.

Part 4: Case Studies and Precedent from Related Molecules

While specific examples for Methyl 4-hydrazinyl-3-methoxybenzoate are not extensively documented in the provided search results, the utility of closely related analogs provides a strong rationale for its application.

-

Gefitinib Synthesis: A novel synthesis of the anticancer drug Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate[10]. This highlights the importance of substituted methoxybenzoates as intermediates in the synthesis of complex, biologically active molecules.

-

Bosutinib Synthesis: Similarly, the synthesis of Bosutinib, another kinase inhibitor, has been reported starting from 3-methoxy-4-hydroxybenzoic acid[11].

-

Curcumin Derivatives: A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, indicating potential for prostate cancer management[12]. This demonstrates the therapeutic potential of compounds with this substitution pattern.

-

Anticancer and Antioxidant Activities: Benzenesulfonamide derivatives incorporating a hydrazone linkage have been synthesized and shown to possess anticancer and antioxidant activities[6]. This further supports the exploration of hydrazone derivatives of Methyl 4-hydrazinyl-3-methoxybenzoate for similar applications.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) | 952285-55-1 [m.chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 4-Hydrazinyl-3-Methoxybenzoate as a Core Scaffold for Kinase Inhibitor Discovery

Executive Summary

The design of ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) has emerged as a highly versatile organic building block in medicinal chemistry. By leveraging its highly reactive hydrazine moiety, chemists can rapidly construct pyrazole and pyrazolopyrimidine cores—classic hinge-binding motifs in kinase inhibitor design[1].

This application note provides a comprehensive, self-validating technical guide for utilizing methyl 4-hydrazinyl-3-methoxybenzoate to synthesize diversified kinase inhibitor libraries. We detail the mechanistic rationale behind its structural features, provide optimized step-by-step protocols for core construction and late-stage functionalization, and map the downstream biological applications of the resulting compounds.

Mechanistic Rationale & Structural Significance

The strategic selection of methyl 4-hydrazinyl-3-methoxybenzoate as a starting material is driven by three distinct structural features, each serving a specific pharmacological and synthetic purpose:

-

The Hydrazine Moiety (The Core Builder): Hydrazines act as bidentate nucleophiles. Through Knorr-type cyclocondensation with 1,3-dicarbonyls or enaminones, they form pyrazoles[2]. In the context of kinase inhibitors, the resulting pyrazole nitrogen atoms serve as critical hydrogen bond donors/acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

-

The Methoxy Group (The Conformational Controller): The ortho-methoxy group on the phenyl ring provides essential steric bulk. This steric clash forces the phenyl ring out of coplanarity with the newly formed pyrazole core. This specific dihedral twist is often required to project the aryl system into the hydrophobic "back pocket" (Pocket II) of the kinase ATP-binding site, enhancing both potency and selectivity.

-

The Methyl Ester (The Diversification Handle): The ester group is positioned to project outward toward the solvent-exposed channel of the kinase. It serves as a stable protecting group during the harsh cyclization step but can be easily saponified later. The resulting carboxylic acid allows for rapid library generation via amide coupling, enabling the exploration of solvent-channel interactions to improve solubility and pharmacokinetic (PK) properties.

Quantitative Data: Physicochemical Properties

Understanding the baseline properties of the building block is critical for predicting the Rule-of-Five (Ro5) compliance of the final inhibitor library.

Table 1: Physicochemical Properties of Methyl 4-hydrazinyl-3-methoxybenzoate

| Property | Value | Significance for Drug Design |

| CAS Number | 952285-55-1 | Unique identifier for sourcing[3]. |

| Molecular Formula | C | Low molecular weight allows for extensive downstream elaboration. |

| Molecular Weight | 196.20 g/mol | Leaves ~300 Da budget for target MW < 500 Da. |

| H-Bond Donors | 3 (Hydrazine) | Consumed during cyclization; final core typically has 1-2. |

| H-Bond Acceptors | 4 | Optimal for interacting with the kinase hinge region. |

| Rotatable Bonds | 4 | Reduced upon cyclization, lowering entropic penalty upon binding. |

Experimental Workflows & Protocols

The following protocols describe the transformation of methyl 4-hydrazinyl-3-methoxybenzoate into a diversified library of pyrazole-based kinase inhibitors.

Figure 1: Synthetic workflow from hydrazine building block to kinase inhibitor library.

Protocol 1: Pyrazole Core Construction via Knorr Cyclocondensation

This protocol adapts established methodologies for the synthesis of pyrazole cores targeting kinases and ubiquitin-specific proteases[2][3].

Rationale & Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during hydrazone formation and subsequent intramolecular cyclization via hydrogen bonding. A 2-fold molar excess of the 1,3-dicarbonyl is used to drive the equilibrium forward, ensuring complete consumption of the more valuable hydrazine building block.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask, suspend methyl 4-hydrazinyl-3-methoxybenzoate (2.0 g, 10.19 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Add the selected 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoropentane-2,4-dione) (20.38 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours under an inert nitrogen atmosphere.

-

Self-Validation Check (Crucial): After 14 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

-

Pass Condition: The mass peak corresponding to the starting material (

197 [M+H] -

Fail Condition: If the starting material persists, the carbonyl carbon is insufficiently electrophilic. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl and reflux for an additional 2 hours.

-

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 0-30% Ethyl Acetate in Hexanes) to yield the pure pyrazole intermediate.

Protocol 2: Late-Stage Functionalization (Hydrolysis & Amide Coupling)

Rationale & Causality: Lithium hydroxide (LiOH) is utilized instead of Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by the hydroxide ion without cleaving sensitive heterocyclic rings. HATU is selected as the coupling agent due to its ability to form a highly reactive HOAt ester intermediate, which minimizes epimerization and maximizes yields for sterically hindered amines.

Step-by-Step Methodology:

-

Saponification: Dissolve the pyrazole intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H

O. Add LiOH·H -

Acidification: Monitor by TLC. Upon completion, concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Filter and dry under a high vacuum.

-

Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

-

Diversification: Add the desired primary or secondary amine (1.2 eq) (e.g., a solubilizing morpholine derivative or a targeted pharmacophore). Stir at room temperature for 12 hours.

-

Self-Validation Check: The reaction is self-validating if a distinct color change (often yellow to deep orange) occurs upon HATU addition, indicating active ester formation. LC-MS must confirm the target mass of the final amide.

-

Purification: Quench with saturated NaHCO

, extract with EtOAc, and purify via preparative HPLC to obtain the final kinase inhibitor.

Downstream Application: Target Pathway Modulation

Compounds synthesized from the methyl 4-hydrazinyl-3-methoxybenzoate scaffold (particularly pyrazolo[3,4-

By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream targets. For instance, in the CDK2 pathway, inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and thereby halting the cell cycle at the G1/S transition, ultimately preventing tumor proliferation.

Figure 2: Mechanism of action for pyrazole-based inhibitors targeting the CDK2/Rb/E2F signaling pathway.

References

- Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI (Pharmaceuticals) URL:[Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

"experimental procedure for N-arylation of Methyl 4-hydrazinyl-3-methoxybenzoate"

Application Note: N-Arylation Protocols for Methyl 4-hydrazinyl-3-methoxybenzoate

Executive Summary & Strategic Analysis

This guide details the experimental procedures for the N-arylation of Methyl 4-hydrazinyl-3-methoxybenzoate (1) . This substrate presents a unique chemo-selective challenge: it contains a nucleophilic hydrazine moiety, an electrophilic methyl ester, and an electron-donating methoxy group ortho to the hydrazine.

Chemical Context:

-

Substrate (1): The hydrazine group (-NH-NH

) possesses two nucleophilic nitrogen atoms. -

Target Transformation: Formation of a diaryl hydrazine (

). -

Critical Constraint: The methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., aqueous NaOH, LiOH). Anhydrous, mild bases (Cs

CO

Decision Matrix: Selecting the Coupling Partner The choice of method depends entirely on your available coupling partner (Aryl Boronic Acid vs. Aryl Halide).

Figure 1: Strategic selection of cross-coupling methodology based on electrophile availability.

Method A: Copper-Promoted Chan-Lam Coupling

Best for: Sensitive substrates, mild conditions, and availability of boronic acids. Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.

Mechanistic Insight

Unlike Pd-catalysis, this reaction requires an oxidant (atmospheric oxygen). The regioselectivity for the terminal nitrogen (

Figure 2: Simplified oxidative catalytic cycle for Copper-promoted C-N bond formation.

Detailed Protocol

Reagents:

-

Substrate: Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Cu(OAc)

(anhydrous) (0.1 – 1.0 equiv) Note: Stoichiometric Cu often improves yield for difficult hydrazines. -

Base: Pyridine (2.0 equiv) or Et

N -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Atmosphere: Open air (Oxygen balloon optional for speed)

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 mmol) and the Aryl Boronic Acid (1.5 mmol).

-

Catalyst Addition: Add Cu(OAc)

(0.2 mmol, 20 mol%).-

Optimization Tip: If conversion is low after 4 hours, increase Cu loading to 1.0 equiv.

-

-

Solvent & Base: Add DCM (5 mL) followed by Pyridine (2.0 mmol). The solution typically turns a deep blue/green color (Cu-amine complex).

-

Reaction: Stir vigorously at room temperature, open to the air (use a drying tube if humidity is high, but allow air exchange).

-

Monitoring: Check TLC every 2 hours. Hydrazines are reducing agents and can sometimes reduce Cu(II) to inactive Cu(0) (black precipitate). If this happens, fresh catalyst is needed.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 0.5 M HCl (to remove pyridine/copper salts) or saturated NH

Cl solution. -

Caution: Do not use strong acid if the product is acid-sensitive.

-

Dry over Na

SO

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Key Reference:

-

Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters 39.19 (1998): 2941-2944.

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Unreactive aryl halides, scaling up, and high-value coupling partners. Mechanism: Pd(0)/Pd(II) cycle. Requires strict exclusion of oxygen.

Mechanistic Insight

Hydrazines can act as reducing agents, potentially poisoning Pd catalysts by forming Pd-black. Therefore, electron-rich, bulky phosphine ligands (like XPhos or BrettPhos ) are essential to stabilize the Pd(0) species and facilitate the reductive elimination step.

Detailed Protocol

Reagents:

-

Substrate: Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv)

-

Catalyst Source: Pd

(dba) -

Ligand: XPhos or BINAP (2-4 mol%)

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen flow.

-

Solids: Add the Substrate (1.0 mmol), Aryl Bromide (1.1 mmol), Cs

CO -

Degassing: Cap the vessel. Evacuate and backfill with Argon 3 times.

-

Solvent: Inject anhydrous Toluene (4 mL) through the septum.

-

Reaction: Heat to 80–100 °C for 6–12 hours.

-

Visual Check: The reaction mixture should remain homogeneous or a suspension; formation of a mirror or black clumps indicates catalyst decomposition.

-

-

Workup:

-

Purification: Flash chromatography.

Key Reference:

-

Wolter, M., Klapars, A., & Buchwald, S. L.[3] "Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides." Organic Letters 3.23 (2001): 3803-3805. (Note: While this paper focuses on Cu, it establishes the groundwork for hydrazine arylation selectivity which Buchwald later expanded to Pd systems).

Comparative Data & Troubleshooting

| Parameter | Method A (Chan-Lam) | Method B (Buchwald-Hartwig) |

| Coupling Partner | Aryl Boronic Acid | Aryl Halide (Br/I) |

| Atmosphere | Open Air (Required) | Inert (Ar/N2) (Critical) |

| Temperature | 20–30 °C (Room Temp) | 80–110 °C |

| Base Sensitivity | High Tolerance (Pyridine) | Moderate (Cs |

| Regioselectivity | High ( | Ligand Dependent (usually |

| Primary Risk | Incomplete conversion | Catalyst poisoning by hydrazine |

Critical Control Points (CCP):

-

Regioselectivity: Both methods heavily favor the terminal nitrogen (

). If -

Ester Stability: Monitor for the formation of the carboxylic acid (hydrolysis byproduct) by TLC (usually a streak near the baseline). If observed, switch to Method A or lower the temperature in Method B.

Safety & Handling

Methyl 4-hydrazinyl-3-methoxybenzoate:

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Handle only in a fume hood.

-

Instability: Hydrazines can oxidize in air over time to form azo compounds or hydrazones. Store under inert gas at 4°C.

References:

-

Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link

-

Wolter, M., Klapars, A., & Buchwald, S. L.[3] "Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides." Organic Letters, vol. 3, no.[3][4] 23, 2001, pp. 3803-3805. Link

-

Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, vol. 49, no. 46, 2010, pp. 8686-8690. Link

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate"

Welcome to the technical support guide for the synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is discolored (e.g., yellow, orange, or brown) instead of the expected off-white solid. What is causing this, and how can I prevent it?

Answer:

Discoloration in the final product is a frequent issue, typically pointing to the formation of highly conjugated azo compounds as byproducts. This side reaction can occur during the initial diazotization step.

Causality: The diazonium salt intermediate is a potent electrophile. If any unreacted starting material, Methyl 4-amino-3-methoxybenzoate, is present in the reaction mixture, the diazonium salt can undergo an electrophilic aromatic substitution with the amine, leading to the formation of a colored azo-coupled dimer. This reaction is particularly favorable if the addition of the nitrite solution is too slow or if there are localized areas of high pH.

To mitigate this, ensure the following:

-

Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Diazonium salts are thermally unstable and can decompose or participate in side reactions at higher temperatures.[1][2]

-

Efficient Mixing: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite to prevent localized concentration gradients.

-

Controlled pH: The reaction should be maintained under acidic conditions (pH 1-2) to ensure the complete protonation of the amine and to stabilize the diazonium salt.

Below is a diagram illustrating the formation of the azo byproduct:

Question 2: I'm observing a significant byproduct that corresponds to the mass of Methyl 4-hydroxy-3-methoxybenzoate. What is the cause, and how can it be minimized?

Answer:

The presence of Methyl 4-hydroxy-3-methoxybenzoate is a clear indication of the decomposition of the diazonium salt intermediate.

Causality: Aryl diazonium salts, while more stable than their aliphatic counterparts, are susceptible to decomposition, especially when the reaction temperature is not rigorously controlled.[3][4] In an aqueous acidic solution, the diazonium group can be displaced by a hydroxyl group, leading to the formation of a phenol and the evolution of nitrogen gas.

To prevent this side reaction, consider the following:

-

Temperature is Critical: As previously mentioned, the diazotization reaction must be kept cold (0-5 °C). Any increase in temperature will accelerate the rate of decomposition.

-

Immediate Use: Due to its instability, the diazonium salt should be used in the subsequent reduction step immediately after its formation and should not be stored.[2]

The following table summarizes the effect of temperature on the stability of the diazonium salt:

| Temperature Range | Stability of Diazonium Salt | Likelihood of Phenol Formation |

| 0-5 °C | Relatively stable for a short period | Low |

| > 10 °C | Unstable | High |

Question 3: My overall yield is consistently low. What are the potential factors contributing to this, and what can I do to improve it?

Answer:

Low yields can stem from several issues throughout the synthetic process, including incomplete reactions and product loss during workup.

Causality & Troubleshooting:

-

Incomplete Diazotization: If the starting amine is not fully converted to the diazonium salt, the overall yield will be reduced.

-

Solution: Ensure the stoichiometric amounts of sodium nitrite and acid are correct. A slight excess of acid is often used to maintain a low pH.

-

-

Incomplete Reduction: The reduction of the diazonium salt to the hydrazine is a critical step.

-

Solution: Use a sufficient excess of the reducing agent, such as stannous chloride (SnCl₂). The reaction progress can be monitored by TLC. It's also crucial to add the diazonium salt solution slowly to the solution of the reducing agent to maintain control over the reaction.

-

-

Product Loss During Workup: The workup procedure to isolate the hydrazine product can be a source of yield loss.

-

Solution: After the reduction is complete, the reaction mixture is typically made basic to precipitate the tin salts and liberate the free hydrazine. Ensure the pH is sufficiently high (pH > 10) for complete precipitation. The product is then extracted with an organic solvent. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.

-

Question 4: I've detected the presence of 4-hydrazinyl-3-methoxybenzoic acid in my final product. How can this be avoided?

Answer:

The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group.

Causality: The synthesis is conducted under acidic conditions (HCl), which can catalyze the hydrolysis of the methyl ester to a carboxylic acid.[5][6][7] This is more likely to occur if the reaction is run for an extended period or at elevated temperatures during any stage of the process or workup.

Preventative Measures:

-

Minimize Reaction Time: While ensuring the reaction goes to completion, avoid unnecessarily long reaction times under acidic conditions.

-

Temperature Control During Workup: If any heating is required during the workup (e.g., to dissolve solids), it should be done cautiously and for a minimal amount of time.

-

Purification: If hydrolysis does occur, the acidic byproduct can be removed during the basic workup, as the carboxylate salt will remain in the aqueous layer while the desired ester product is extracted into the organic layer.

The workflow below outlines the key steps and potential pitfalls:

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate

This protocol is designed to minimize the formation of common side products.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-